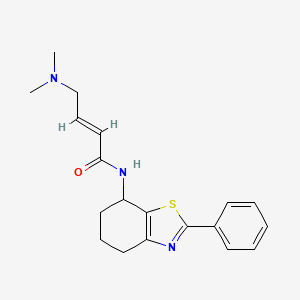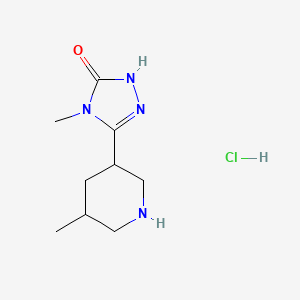![molecular formula C9H11N5S B2373634 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione CAS No. 56610-80-1](/img/structure/B2373634.png)
1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of tetrazole, a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom . The 4-(dimethylamino)phenyl group suggests the presence of a phenyl ring with a dimethylamino substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving diazotization .Molecular Structure Analysis
The molecular structure of this compound likely involves a tetrazole ring attached to a phenyl ring with a dimethylamino substituent .Scientific Research Applications
Structural Studies
- 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione and related compounds have been extensively studied for their molecular and crystal structures. Research on derivatives like 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione has unveiled their complex formation with metals such as cadmium(II). These studies reveal intricate structural details like the nonplanar structure of the free ligand and the coordination modes when forming complexes (Askerov et al., 2019).
Synthesis and Crystallography
- Synthesis of derivatives, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, and their structural determination through X-ray crystallography has been a focus. These studies provide insights into the molecular docking and potential biological applications, despite certain derivatives not showing significant bioactivity (Al-Hourani et al., 2016).
Biological Applications
- Some derivatives of this compound have shown promise in biological applications. For instance, certain 1,4-diaryl tetrazol-5-ones and their thio derivatives have demonstrated potential in inhibiting cell proliferation in specific cancer cell lines, indicating their possible use in anti-cancer therapies (Gundugola et al., 2010).
Coordination Chemistry
- The compound and its analogs have been used to study coordination chemistry, particularly with alkali metals. Research involving 1-phenyl-tetrazole-5-thione has led to the creation of alkali metal complexes in the presence of crown ethers, unveiling various structural arrangements and interactions (Hernández-Arganis et al., 2017).
Photodecomposition Studies
- The photodecomposition behavior of similar compounds, like 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, has been analyzed, revealing the formation of carbodiimides as sole photoproducts. This clean photodecomposition indicates potential for applications in various industries, including agriculture and medicine (Alawode et al., 2011).
Tautomeric Studies
- Research into tautomeric behavior of related compounds, like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, has provided insights into their conformation and potential pharmaceutical applications. Such studies utilize spectroscopic methods and theoretical models to understand molecular behavior (Erturk et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-13(2)7-3-5-8(6-4-7)14-9(15)10-11-12-14/h3-6H,1-2H3,(H,10,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURONGQHOPTYGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=S)N=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B2373551.png)
![1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373552.png)


![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)



![7-ethoxy-2-(5-methylfuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2373563.png)
![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)

![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)

